molecular formula C13H14N4O3S B2771512 ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate CAS No. 866010-95-9

ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate

Cat. No.: B2771512
CAS No.: 866010-95-9
M. Wt: 306.34
InChI Key: YFOBXIFGQIGNEC-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a synthetic organic compound characterized by its unique structure, which includes a triazole ring, a benzoylamino group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[(5-benzamido-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-20-10(18)8-21-13-15-12(16-17-13)14-11(19)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOBXIFGQIGNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Triazole Ring:

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzoylamino group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the ester group can produce different esters or amides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has shown effectiveness against a range of bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays using various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP), have shown promising results. The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of triazole derivatives revealed that this compound exhibited notable activity against Mycobacterium tuberculosis H37Rv. The compound was tested both in vitro and in vivo, demonstrating a significant reduction in bacterial load in infected mice models .
  • Anticancer Mechanism Investigation : Another research focused on the structural investigation and molecular docking studies of triazole derivatives showed that this compound interacts effectively with DNA and bovine serum albumin (BSA), suggesting its potential as an anticancer agent through targeted delivery mechanisms .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundHigh against E. coli and S. aureusInduces apoptosis in cancer cell lines
Benzoyl derivativesModerate against various bacteriaLimited anticancer properties
Other triazole derivativesVariable effectivenessPromising results against certain cancers

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoylamino group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}propanoate: Similar structure with a propanoate ester instead of an acetate.

    Methyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}butanoate: Similar structure with a butanoate ester instead of an acetate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its potential as a drug candidate.

Biological Activity

Ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

  • Molecular Formula : C13H14N4O3S
  • Molecular Weight : 306.34 g/mol
  • CAS Number : 866010-95-9
  • IUPAC Name : this compound

The compound features a triazole ring, which is known for its diverse biological activities, particularly in the realm of anticancer and antimicrobial agents.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may affect the activity of mitotic kinesins such as HSET (KIFC1), which are crucial for the proper segregation of chromosomes during cell division .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
  • Antimicrobial Activity : The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as triazoles are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Study ReferenceBiological ActivityIC50 Value (µM)Remarks
HSET Inhibition27High selectivity against Eg5
Anticancer ActivityVariesInduces multipolar spindle formation in cancer cells
Antimicrobial EfficacyNot specifiedPotential against various pathogens

Case Study 1: Cancer Cell Line Studies

In a study examining the effects on DLD1 human colon cancer cells, this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The induction of multipolar spindles was observed in centrosome-amplified cells treated with this compound, suggesting a mechanism that disrupts normal mitotic processes .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of similar triazole-containing compounds revealed that they exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Although specific data for this compound was not detailed, the structural similarities imply potential efficacy against microbial infections .

Q & A

Q. Table 1. Comparative Synthesis Conditions for Triazole-Sulfanyl Derivatives

ParameterCondition A Condition B
SolventAbsolute EthanolTHF
Temperature (°C)80 (Reflux)25 (RT)
Yield (%)7845
Purity (HPLC)≥98%92%

Q. Table 2. Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm) IR (cm⁻¹)
Ester C=O-1735
Triazole C-H8.1–8.3-
Sulfanyl (S–C)3.5 (s, 2H)650 (C–S)

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